7-Chloro-2-methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 7-Chloro-2-methylquinoline and related compounds often involves strategies to construct the quinoline core followed by functionalization at specific positions. Although there is no direct study focusing exclusively on the synthesis of 7-Chloro-2-methylquinoline found, general methods to synthesize quinoline derivatives have been extensively explored. These methods can include Friedländer synthesis, Skraup synthesis, and others that allow for the introduction of various substituents, including chloro and methyl groups at desired positions on the quinoline ring (Danao et al., 2021).
Molecular Structure Analysis
The molecular structure of 7-Chloro-2-methylquinoline features a planar quinoline core which is responsible for its ability to interact with various biological targets. The presence of the chlorine atom and methyl group introduces both electronic and steric effects that can influence the compound's binding affinity and selectivity towards different enzymes, receptors, or ion channels. This structural motif is common in molecules exhibiting a wide range of biological activities (Karmakar, 2023).
Chemical Reactions and Properties
Quinolines, including 7-Chloro-2-methylquinoline, undergo various chemical reactions, such as electrophilic and nucleophilic substitutions, which allow for further derivatization of the molecule. The chlorine atom, in particular, makes the molecule amenable to nucleophilic substitution reactions, providing a pathway to introduce other functional groups in place of chlorine or at other positions on the ring system (Fusco & Sannicolo, 1978).
Scientific Research Applications
Quinoline and its derivatives are vital in several pharmacological active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
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Scientific Field: Medicinal Chemistry
- Application Summary : Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
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Scientific Field: Synthetic Organic Chemistry
- Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results or Outcomes : The outcomes of these syntheses are new quinoline derivatives with potential biological and pharmaceutical activities .
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Scientific Field: Pharmaceutical Chemistry
- Application Summary : 7-Chloro-2-methylquinoline, also known as 7-Chloroquinaldine, is used as the starting material in the synthesis of (E)-1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol . This compound is an intermediate in the synthesis of the antiasthmatic drug, Montelukast Sodium Salt .
- Methods of Application : The methods of application or experimental procedures would depend on the specific drug being synthesized. For example, in the synthesis of Montelukast Sodium Salt, 7-Chloro-2-methylquinoline would be used as a starting material .
- Results or Outcomes : The outcomes of these syntheses are new drugs with potential therapeutic effects .
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Scientific Field: Antimicrobial Research
- Application Summary : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Methods of Application : In this series, aniline, phenanthrene aldehydes, and vinyl pyrrolidone were taken as starting materials, applying amino Diel–Alder reactions . Their in vitro antimicrobial potential was evaluated against V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli bacterial strains by micro broth dilution assay method .
- Results or Outcomes : The outcomes of these syntheses are new quinoline derivatives with potential antimicrobial activities .
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Scientific Field: Industrial Chemistry
- Application Summary : Quinoline and its derivatives, including 7-Chloro-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in the synthesis of dyes, catalysts, materials, and in refineries .
- Methods of Application : The methods of application or experimental procedures would depend on the specific industrial application. For example, in the synthesis of dyes, quinoline derivatives would be used as starting materials .
- Results or Outcomes : The outcomes of these applications are new industrial products with potential uses .
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Scientific Field: Antiviral Research
- Application Summary : Quinoline derivatives are known to exhibit antiviral activities . They are used extensively in the treatment of various viral diseases .
- Methods of Application : In this series, aniline, phenanthrene aldehydes, and vinyl pyrrolidone were taken as starting materials, applying amino Diel–Alder reactions . Their in vitro antiviral potential was evaluated against various viral strains .
- Results or Outcomes : The outcomes of these syntheses are new quinoline derivatives with potential antiviral activities .
properties
IUPAC Name |
7-chloro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZQFYRSYLXBGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057752 | |
Record name | 7-Chloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylquinoline | |
CAS RN |
4965-33-7 | |
Record name | 7-Chloroquinaldine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4965-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 7-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline, 7-chloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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